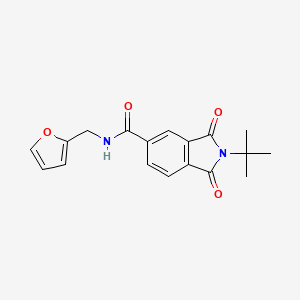![molecular formula C16H15N5OS B5763063 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease.
Mecanismo De Acción
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is a selective antagonist of the P2Y1 receptor, which is a G-protein coupled receptor that plays a crucial role in platelet aggregation, thrombosis, and vascular inflammation. 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide binds to the P2Y1 receptor, preventing the activation of downstream signaling pathways that lead to platelet aggregation and thrombus formation.
Biochemical and Physiological Effects
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation and thrombus formation, the reduction of infarct size in ischemic stroke, and the attenuation of inflammatory responses in inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor without affecting other receptors or signaling pathways. However, one limitation of using 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 5-[(2-methylbenzyl)thio]-1H-tetrazole in the presence of a base, followed by reduction of the resulting nitro compound with palladium on charcoal. The final step involves the reaction of the resulting amine with 4-fluorobenzoyl chloride to yield 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide.
Aplicaciones Científicas De Investigación
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including stroke, myocardial infarction, and inflammatory bowel disease. In a study by Hechler et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce platelet aggregation and thrombus formation in mice, suggesting its potential use as an antiplatelet agent. In another study by Li et al., 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide was shown to reduce infarct size and improve neurological function in a rat model of ischemic stroke, suggesting its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-2-3-5-13(11)10-23-16-18-19-20-21(16)14-8-6-12(7-9-14)15(17)22/h2-9H,10H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWYIVHERPWMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)